

A Comparative Spectroscopic Analysis of Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives

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Compound of Interest

Compound Name: **ethyl 7-methoxybenzofuran-2-carboxylate**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **ethyl 7-methoxybenzofuran-2-carboxylate** and its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of novel therapeutic agents. This document summarizes key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for a series of these compounds, offering a baseline for comparison and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl 7-methoxybenzofuran-2-carboxylate** and its derivatives with various substitutions on the benzofuran ring. This comparative data is essential for identifying and characterizing new analogues.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-4	H-5	H-6	-OCH ₃	-OCH ₂ C H ₃	-OCH ₂ C H ₃	Reference
Ethyl 7-methoxybenzofuran-2-carboxylate	7.63 (s)	7.08- (m)	7.08- (m)	7.08- (m)	3.95 (s)	4.45 (q, J=7.2 Hz)	1.44 (t, J=7.2 Hz)	
Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate	7.53 (s)	7.42 (d, J=2.0 Hz)	-	7.21 (d, J=2.0 Hz)	4.01 (s)	4.45 (q, J=7.1 Hz)	1.43 (t, J=7.1 Hz)	
Ethyl 5,7-dichlorobenzofuran-2-carboxylate*	7.58 (s)	7.71 (d, J=2.0 Hz)	-	7.49 (d, J=2.0 Hz)	-	4.47 (q, J=7.1 Hz)	1.44 (t, J=7.1 Hz)	
Ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate	7.35 (s)	6.85 (d, J=2.5 Hz)	-	6.79 (d, J=2.5 Hz)	3.93 (s)	4.40 (q, J=7.1 Hz)	1.41 (t, J=7.1 Hz)	

Note: This derivative lacks the 7-methoxy group, but is included for comparison of the effect of halo-substitution.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	C=O	-H ₃	-OC	-H ₂	-OC	-H ₂	Reference
Ethyl															
5-bromo-															
7-methoxy-															
hox ybenzoate	146.4	115.3	128.8	117.8	116.5	114.7	146.2	145.8	159.4	56.7	62.0	14.5			
furan-2-carboxylate															
Ethyl 5,7-dichloro-															
benzofuran-2-carboxylate	146.9	116.0	129.0	129.5	120.3	127.3	121.2	149.2	159.0	-	62.3	14.5			

Eth											
yl											
5-											
[bis											
(2-											
chlo											
roet											
hyl)											
ami											
no]-	148	110	129	102	143	100	145	141	159	56.	61.
7-	.1	.8	.1	.8	.1	.2	.2	.5	.9	4	6
met											
hox											
ybe											
nzo											
fura											
n-2-											
car											
box											
ylat											
e											

Table 3: IR and Mass Spectrometry Data

Compound	IR (cm ⁻¹) Key Absorptions	MS (m/z) [M] ⁺	Reference
Ethyl 7-methoxybenzofuran-2-carboxylate	~3400-2525 (broad, O-H of carboxylic acid impurity), 1690 (C=O)	192 (for the carboxylic acid)	
Ethyl 5-bromo-7-methoxybenzofuran			

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